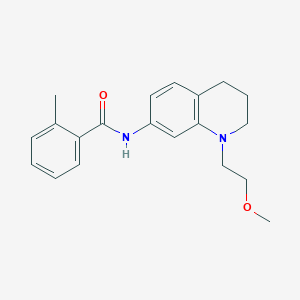

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as reversible addition–fragmentation chain transfer (RAFT) and poly-addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have been found to have properties such as a glass transition temperature around 30°C .Scientific Research Applications

Rhodium-Catalyzed Reactions:

- This compound is utilized in Rh(III)-catalyzed oxidative olefination, involving directed C-H bond activation of N-methoxybenzamides. This process is noted for its mildness, practicality, selectivity, and high yield, with the N-O bond acting as an internal oxidant. The selective formation of valuable tetrahydroisoquinolinone products is achieved by altering the substituent of the directing/oxidizing group (Rakshit et al., 2011).

Sigma-2 Receptor Probes:

- In the context of sigma-2 receptor research, analogs of this compound, such as RHM-1 and RHM-2, have been developed and radiolabeled with tritium for in vitro evaluation of sigma-2 receptors binding. Among these, [3H]RHM-1 showed higher affinity for sigma2 receptors compared to other compounds, indicating its utility in studying sigma2 receptors (Xu et al., 2005).

Potential Anticonvulsant Activity:

- A series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides, including closely related compounds, were identified through high-throughput screening for potential anticonvulsant activity. Compounds like 4 and 14 showed high affinity and good anticonvulsant activity in animal models (Chan et al., 1998).

Antitumor Agents:

- Compounds derived from N-methoxybenzamides, such as 3-acyl isoquinolin-1(2H)-ones, have been synthesized via Rh(III)-catalyzed redox-neutral C-H activation. These compounds displayed potent efficacy against various human cancer cells, including lung cancer, by inhibiting proliferation and inducing apoptosis (Bian et al., 2020).

Fluorescent Zinc Sensors:

- Bisquinoline derivatives, related to the compound , have been synthesized and shown to exhibit zinc ion-induced fluorescence. These compounds are used in cellular fluorescent microscopic analysis, indicating their potential in biochemical sensing and imaging applications (Mikata et al., 2009).

Isoquinoline Derivative Synthesis:

- This compound has been involved in a Rh(III)-catalyzed one-pot three-component reaction, offering an alternative way to synthesize isoquinoline derivatives. This process features a relay catalysis mechanism through successive O-alkylation and C-H activation processes (Zhou et al., 2019).

Mechanism of Action

Target of Action

The primary target of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide is the lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme is associated with the formation of atherosclerotic plaques .

Mode of Action

This compound acts as an inhibitor of the Lp-PLA2 enzyme . Lp-PLA2 is enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . Enzyme levels are increased in patients with hyperlipidaemia, stroke, Type 1 and Type 2 diabetes mellitus, as well as in post-menopausal women . Thus, inhibition of the Lp-PLA2 enzyme would be expected to stop the build-up of this fatty streak (by inhibition of the formation of lysophosphatidylcholine), and so be useful in the treatment of atherosclerosis .

Biochemical Pathways

The inhibition of Lp-PLA2 by this compound affects the biochemical pathways involved in the formation of atherosclerotic plaques

Pharmacokinetics

It is known that cellular uptake of similar compounds is one of the main determinants of in vivo activity and potency . A significant advancement in improving uptake into cells has come through the conjugation of such compounds to triantenarry N-acetyl-galactosamine (GalNAc3), a ligand for the asialoglycoprotein receptor on hepatocytes . This results in overall lower effective dose and exposure levels .

Result of Action

The result of the action of this compound is the inhibition of the Lp-PLA2 enzyme, which is expected to stop the build-up of fatty streaks in the arteries, thereby potentially slowing down or preventing the progression of atherosclerosis .

Future Directions

properties

IUPAC Name |

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-15-6-3-4-8-18(15)20(23)21-17-10-9-16-7-5-11-22(12-13-24-2)19(16)14-17/h3-4,6,8-10,14H,5,7,11-13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUDYOKCCHJBCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2969740.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2969743.png)

![N-[1-(1-Hydroxypropan-2-yl)-2-(trifluoromethyl)benzimidazol-5-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2969747.png)

![[4-(4-Methoxyphenyl)piperazin-1-yl]-piperidin-2-ylmethanone;dihydrochloride](/img/structure/B2969750.png)

![2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid](/img/structure/B2969751.png)

![5-Amino-2-[(3-bromophenyl)methoxy]benzamide](/img/structure/B2969753.png)

![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2969755.png)